molecular formula C13H17N3O2S B5381305 N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5381305
M. Wt: 279.36 g/mol
InChI Key: KKIAFCKUHJNMJM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,4-dimethylaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of biochemical pathways essential for the survival of microorganisms. The molecular targets include enzymes involved in folate synthesis, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards target enzymes. This uniqueness can result in different biological activities and pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-5-6-12(7-10(9)2)15-19(17,18)13-8-16(4)14-11(13)3/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIAFCKUHJNMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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